Potassium tert-butyltrifluoroborate

Descripción general

Descripción

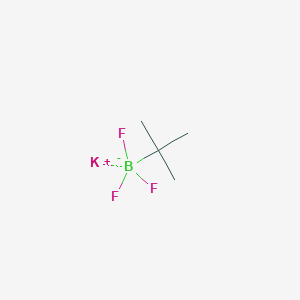

Potassium tert-butyltrifluoroborate is a special class of organoboron reagents . It has a molecular formula of C4H9BF3K . It is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .

Synthesis Analysis

Potassium trifluoroborates are often used as the primary boron source in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Molecular Structure Analysis

The InChI code for Potassium tert-butyltrifluoroborate is1S/C4H9BF3.K.H/c1-4(2,3)5(6,7)8;;/h1-3H3;;/q-1;; . This indicates the presence of a potassium ion, a tert-butyl group, and a trifluoroborate ion in the molecule. Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis

Potassium tert-butyltrifluoroborate has a molecular weight of 165.03 g/mol . It is stable in air and moisture . The storage temperature is recommended to be in a freezer .Aplicaciones Científicas De Investigación

Intramolecular Arylation

- Potassium tert-Butoxide Promoted Intramolecular Arylation : A study demonstrated that Potassium tert-butoxide mediated efficient intramolecular cyclization of aryl ethers, amines, and amides under microwave irradiation, facilitating aryl radical formation and ring expansion (Roman, Takahashi, & Charette, 2011).

Organometallic Chemistry

- Efficient Building Block in Palladium-Catalyzed Suzuki-Miyaura Cross Couplings : Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl]trifluoroborate was used as a building block in Suzuki-type coupling reactions, demonstrating its role in facilitating cross-coupling reactions with various aryl and hetaryl bromides (Kassis, Bénéteau, Mérour, & Routier, 2009).

Transition-Metal-Free Synthesis

- Hydration of Nitriles : Potassium tert-butoxide acts as a nucleophilic oxygen source in the hydration of nitriles to amides under anhydrous conditions. This offers an efficient, economically affordable synthetic route to amides, highlighting its utility in transition-metal-free synthesis (Midya, Kapat, Maiti, & Dash, 2015).

Sensor Development

- Chelating Ligand-Based Sensor for Zn(II) Ions : Potassium hydrotris(N-tert-butyl-2-thioimidazolyl)borate was synthesized and used in the development of a PVC membrane sensor for Zn(II) ions, demonstrating its application in environmental and biological sample analysis (Singh, Mehtab, Singh, & Aggarwal, 2007).

Chemical Synthesis

- Selective Desilylation of tert-Butyldimethylsilyl Ethers of Phenols : Potassium fluoride on basic alumina was used for selective deprotection of tert-butyldimethylsilyl ethers of phenols, demonstrating its utility in chemical synthesis (Schmittling & Sawyer, 1991).

Catalysis and Reactivity

- Aminations of Aryl Chlorides : Potassium tert-butoxide was crucial for the successful palladium-catalyzed coupling reaction of aryl chlorides with various amines, highlighting its role in enhancing the efficiency of C-N bond formation (Beller, Riermeier, Reisinger, & Herrmann, 1997).

Fluorescence Staining

- Fluorescence Staining of Salicylaldehyde Azine : A study explored the use of salicylaldehyde azine, with potassium tert-butoxide inducing fluorescence intensity changes, for applications in fluorescence staining and the determination of potassium tert-butoxide concentrations (Jinlai et al., 2016).

Dehydrogenation

- Dehydrogenation of the NH-NH Bond : Potassium tert-butoxide in liquid ammonia was used for the dehydrogenation of the NH-NH bond at room temperature, proving its synthetic value in the efficient synthesis of aromatic azo compounds (Wang, Ishida, Hashidoko, & Hashimoto, 2017).

Safety and Hazards

Potassium tert-butyltrifluoroborate is flammable and reacts violently with water . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Potassium tert-butyltrifluoroborate is an organoboron compound . It is primarily used as a boron source in Suzuki-Miyaura type reactions . The primary targets of this compound are the reactants involved in these reactions, where it facilitates the formation of carbon-carbon (C-C) and carbon-boron (C-B) bonds .

Mode of Action

Potassium tert-butyltrifluoroborate interacts with its targets by acting as a coupling partner in C-C bond forming reactions . It offers several advantages over other boron sources, such as boronic acids and esters, due to its stability in moisture and air, and its compatibility with strong oxidative conditions . This allows it to participate in reactions without degradation of the boron functionality .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for creating C-C bonds . The downstream effects of these reactions include the synthesis of various organic compounds.

Pharmacokinetics

Its solubility in most organic solvents, such as toluene and ethanol , can impact its availability in reactions.

Result of Action

The result of Potassium tert-butyltrifluoroborate’s action is the formation of new C-C and C-B bonds . This leads to the synthesis of a wide range of organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals and materials.

Action Environment

The action of Potassium tert-butyltrifluoroborate is influenced by environmental factors such as temperature, solvent, and the presence of other reactants . It is stable in air and moisture, which enhances its efficacy in reactions . It should be stored under an inert atmosphere and at temperatures below -20°c to maintain its stability .

Propiedades

IUPAC Name |

potassium;tert-butyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBQQKQAMBSJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tert-butyltrifluoroborate | |

CAS RN |

1260112-05-7 | |

| Record name | potassium tert-butyltrifluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B1401070.png)

![1-[3-[1-(2-Aminoethyl)pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl]ethanone](/img/structure/B1401071.png)

![Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1401074.png)

![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

![Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate](/img/structure/B1401081.png)